7-[(4-ETHENYLPHENYL)METHOXY]-4-ETHYL-8-METHYL-2H-CHROMEN-2-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(4-ETHENYLPHENYL)METHOXY]-4-ETHYL-8-METHYL-2H-CHROMEN-2-ONE: is a synthetic organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its potential in optoelectronic devices and other fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-[(4-ETHENYLPHENYL)METHOXY]-4-ETHYL-8-METHYL-2H-CHROMEN-2-ONE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-ethenylphenol with 4-ethyl-8-methyl-2H-chromen-2-one under specific conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Substitution reactions can occur at various positions on the aromatic ring, typically using electrophilic or nucleophilic reagents
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Electrophilic reagents (e.g., halogens), nucleophilic reagents (e.g., amines).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of more complex molecules and materials. It is also studied for its photophysical properties, making it useful in the development of new materials for optoelectronic devices .
Biology and Medicine: In biological research, the compound is investigated for its potential as a fluorescent probe or marker due to its unique optical properties. It may also have applications in drug discovery and development .
Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile building block for creating new materials .
Mechanism of Action
The mechanism by which 7-[(4-ETHENYLPHENYL)METHOXY]-4-ETHYL-8-METHYL-2H-CHROMEN-2-ONE exerts its effects is primarily related to its interaction with specific molecular targets. In optoelectronic applications, it functions as a hole transport layer, facilitating the movement of charge carriers within devices. The compound’s structure allows it to form stable interactions with other materials, enhancing the performance of devices such as quantum-dot light-emitting diodes (QD-LEDs) and perovskite light-emitting diodes (PeLEDs) .
Comparison with Similar Compounds
- 7-[(4-ethenylphenyl)methoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one
- 7-[(4-ethenylphenyl)methoxy]-2-methyl-3-phenylchromen-4-one
- 7-[(4-ethenylphenyl)methoxy]chromen-2-one
Uniqueness: Compared to similar compounds, 7-[(4-ETHENYLPHENYL)METHOXY]-4-ETHYL-8-METHYL-2H-CHROMEN-2-ONE stands out due to its specific substituents, which confer unique photophysical properties and reactivity. These characteristics make it particularly valuable in optoelectronic applications and other advanced material research .
Properties
IUPAC Name |
7-[(4-ethenylphenyl)methoxy]-4-ethyl-8-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3/c1-4-15-6-8-16(9-7-15)13-23-19-11-10-18-17(5-2)12-20(22)24-21(18)14(19)3/h4,6-12H,1,5,13H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQHJQUBNJBIQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.